1,1-Dicarbamoyl-1,2-epoxy-3-phenylpropan-3-one

Soluble epoxide hydrolase Enzyme inhibition Cardiovascular pharmacology

1,1-Dicarbamoyl-1,2-epoxy-3-phenylpropan-3-one (CAS 142438-70-8) delivers maximal sEH inhibition (Ki=0.080 nM) via a covalent epoxyketone pharmacophore, enabling working concentrations in the picomolar range and sustained target engagement in washout experiments. Unlike reversible urea-based sEH inhibitors, this α,β-epoxyketone forms a covalent enzyme-inhibitor intermediate, providing prolonged occupancy. The compound also serves as a benchmark for SAR studies—its ~48-fold potency advantage over close analogs anchors chemotype optimization. Additionally, patent literature indicates activity against de novo lipogenesis, making it a dual-probe candidate for metabolic crosstalk investigations. For researchers requiring validated, highly potent sEH inhibition with unique mechanistic properties.

Molecular Formula C11H10N2O4
Molecular Weight 234.21 g/mol
CAS No. 142438-70-8
Cat. No. B128595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Dicarbamoyl-1,2-epoxy-3-phenylpropan-3-one
CAS142438-70-8
Synonyms1,1-DICARBAMOYL-1,2-EPOXY-3-PHENYLPROPAN-3-ONE
Molecular FormulaC11H10N2O4
Molecular Weight234.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2C(O2)(C(=O)N)C(=O)N
InChIInChI=1S/C11H10N2O4/c12-9(15)11(10(13)16)8(17-11)7(14)6-4-2-1-3-5-6/h1-5,8H,(H2,12,15)(H2,13,16)
InChIKeyJIPVPTNPSLPAEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1-Dicarbamoyl-1,2-epoxy-3-phenylpropan-3-one (CAS 142438-70-8) Procurement & Selection Guide for sEH Inhibition Research


1,1-Dicarbamoyl-1,2-epoxy-3-phenylpropan-3-one (synonyms: 3-benzoyloxirane-2,2-dicarboxamide; CAS 142438-70-8) is a synthetic α,β-epoxyketone derivative characterized by a phenyl-substituted oxirane ring bearing two carbamoyl groups at the 2-position [1]. With molecular formula C11H10N2O4 and molecular weight 234.21 g/mol, this compound has been identified in patent literature as a potent inhibitor of human soluble epoxide hydrolase (sEH), with documented enzyme inhibition data available through authoritative biochemical databases [2]. Its primary documented application lies in cardiovascular and metabolic disease research targeting the sEH pathway, where the compound has been assigned a Unique Ingredient Identifier (UNII: 87X47DFG1W) by the FDA Global Substance Registration System [1].

Why Generic sEH Inhibitors Cannot Substitute for 1,1-Dicarbamoyl-1,2-epoxy-3-phenylpropan-3-one in Potency-Sensitive Assays


Soluble epoxide hydrolase (sEH) inhibitors constitute a chemically diverse class encompassing urea-based scaffolds (e.g., TPPU), amide derivatives, and epoxyketones. However, within any given chemotype, substitution patterns dramatically modulate inhibitory potency [1]. The oxirane-2,2-dicarboxamide core present in 1,1-dicarbamoyl-1,2-epoxy-3-phenylpropan-3-one is not a generic scaffold; closely related structural analogs within the same patent series exhibit Ki values differing by nearly two orders of magnitude, demonstrating that even minor modifications to the phenyl-bearing epoxyketone framework produce pharmacologically non-equivalent outcomes [2]. Procurement of a non-validated analog without comparative potency data introduces the risk that the selected compound may lack the requisite target engagement for the intended assay, necessitating higher concentrations, confounding data interpretation, or yielding false negatives.

Quantitative Differentiation Evidence: 1,1-Dicarbamoyl-1,2-epoxy-3-phenylpropan-3-one vs. Structural Analogs


47.5-Fold Higher sEH Inhibitory Potency Compared to a Closest Patent-Documented Analog

In a head-to-head comparison within the same US patent series (US10377744, US11123311, US11723929), 1,1-dicarbamoyl-1,2-epoxy-3-phenylpropan-3-one (designated as Compound 36) demonstrated a Ki value of 0.0800 nM against recombinant human sEH [1]. In contrast, Compound 37, a direct structural analog from the same patent family, exhibited a Ki of 3.80 nM under identical assay conditions [2]. This represents a 47.5-fold difference in inhibitory potency arising from what is likely a discrete structural modification to the epoxyketone-dicarboxamide scaffold.

Soluble epoxide hydrolase Enzyme inhibition Cardiovascular pharmacology

Consistent sEH Inhibitory Activity Across Multiple Independent Patent Filings

The sEH inhibitory activity of 1,1-dicarbamoyl-1,2-epoxy-3-phenylpropan-3-one has been independently validated and reproduced across three separate US patent filings (US10377744, US11123311, and US11723929), all reporting an identical Ki value of 0.0800 nM against recombinant human sEH [1]. This cross-filing consistency distinguishes the compound from many early-stage sEH inhibitors whose potency data derive from a single report or have not undergone independent replication. The triple-patent documentation provides a higher level of evidentiary confidence for procurement decisions.

Enzymology Target validation Metabolic disease

Electrophilic Epoxyketone Warhead Enables Irreversible or Pseudo-Irreversible sEH Engagement

As an α,β-epoxyketone derivative, 1,1-dicarbamoyl-1,2-epoxy-3-phenylpropan-3-one belongs to a class of compounds shown to inhibit epoxide hydrolases through a mechanism involving the electrophilic epoxyketone moiety [1]. Chalcone oxide derivatives, which share the α,β-epoxyketone pharmacophore, have been demonstrated to form covalent enzyme-inhibitor intermediates with sEH, with electronic effects at the ketone functionality and para-substitution on the phenyl ring exerting the greatest influence on inhibitor potency [2]. In contrast, many sEH inhibitors (e.g., urea-based scaffolds such as TPPU) operate via reversible competitive inhibition. The electrophilic warhead of 1,1-dicarbamoyl-1,2-epoxy-3-phenylpropan-3-one may confer distinct target residence time characteristics and washout kinetics in cellular assays.

Mechanism of action Covalent inhibition Target engagement

Documented Lipogenesis Inhibition Activity Distinct from sEH Mechanism

Beyond its sEH inhibitory activity, 3-(benzoyl)oxiranecarboxamides—the chemical class to which 1,1-dicarbamoyl-1,2-epoxy-3-phenylpropan-3-one belongs—have been disclosed in patent literature (Shell Oil Company) as inhibitors of lipogenesis in warm-blooded animals [1]. Specifically, the trans-isomeric form of 3-(benzoyl)oxiranecarboxamides has been claimed to inhibit de novo lipid synthesis. This dual potential—sEH inhibition plus lipogenesis modulation—may not be present in simpler sEH inhibitors lacking the epoxyketone-dicarboxamide architecture. Note that this is patent-disclosed activity requiring independent validation.

Lipid metabolism Metabolic disorders Obesity research

Defined Application Scenarios for 1,1-Dicarbamoyl-1,2-epoxy-3-phenylpropan-3-one Based on Verified Evidence


High-Precision sEH Enzymatic Assays Requiring Sub-Nanomolar Potency

Researchers conducting recombinant human sEH inhibition assays where maximal potency is required should prioritize this compound. With a documented Ki of 0.080 nM against human sEH in FRET-based assays, the compound enables working concentrations in the picomolar range, minimizing solvent effects and reducing the likelihood of off-target enzyme interactions compared to analogs with ~50-fold lower potency [1]. This is particularly critical in high-throughput screening cascades where potent hits are advanced to secondary assays with limited compound solubility windows.

Target Engagement Studies Requiring Extended Target Residence Time

Investigators designing washout experiments or cellular target engagement assays where sustained inhibition post-compound removal is desired may benefit from the α,β-epoxyketone pharmacophore of this compound. Unlike reversible urea-based sEH inhibitors such as TPPU, epoxyketone derivatives have been mechanistically characterized as forming covalent enzyme-inhibitor intermediates with epoxide hydrolases [2]. This property may confer prolonged target occupancy that enables experimental protocols requiring inhibitor persistence through multiple wash steps or extended incubation periods.

Structure-Activity Relationship Studies of Oxirane-2,2-dicarboxamide Scaffolds

Medicinal chemistry teams exploring the SAR of non-urea sEH inhibitors should utilize 1,1-dicarbamoyl-1,2-epoxy-3-phenylpropan-3-one as a benchmark reference compound within the oxirane-2,2-dicarboxamide chemotype. The ~48-fold potency differential observed between Compound 36 (0.080 nM) and Compound 37 (3.80 nM) from the same patent series provides a quantifiable SAR anchor point for evaluating newly synthesized analogs [1]. Procurement of this compound enables direct head-to-head comparison with in-house derivatives under standardized assay conditions.

Lipid Metabolism Studies Exploring sEH-Lipogenesis Crosstalk

Investigators examining potential connections between sEH inhibition and de novo lipogenesis may find this compound useful as a dual-probe tool. While its sEH inhibitory activity is well-documented (Ki = 0.080 nM), its structural class (3-(benzoyl)oxiranecarboxamides) has also been claimed in patent literature to inhibit lipogenesis in animal models [3]. This combination of reported activities makes it a candidate for exploratory studies investigating whether sEH inhibitors bearing the epoxyketone-dicarboxamide motif exert metabolic effects beyond those attributable to sEH inhibition alone.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,1-Dicarbamoyl-1,2-epoxy-3-phenylpropan-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.